

# 3-Dehydroquinate biosynthesis in the shikimate pathway

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## Compound of Interest

Compound Name: 3-Dehydroquinate

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An In-depth Technical Guide to **3-Dehydroquinate** Biosynthesis in the Shikimate Pathway

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The shikimate pathway is a crucial seven-step metabolic route found in bacteria, archaea, fungi, algae, and plants, but notably absent in mammals.[1][2] This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other vital aromatic compounds.[3][4] Its absence in animals makes the enzymes of this pathway prime targets for the development of non-toxic antimicrobial agents, anti-parasitic drugs, and herbicides.[5][6]

This guide focuses on the second committed step of the shikimate pathway: the biosynthesis of **3-dehydroquinate** (DHQ) from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). This reaction is catalyzed by the enzyme **3-dehydroquinate** synthase (DHQS), a catalytic marvel that performs a complex series of chemical transformations within a single active site.[7][8]

## Enzymology of 3-Dehydroquinate Synthase (DHQS)

**3-Dehydroquinate** synthase (EC 4.2.3.4) is a metalloenzyme that catalyzes the conversion of the seven-carbon sugar DAHP into the carbocyclic compound DHQ.[9] The reaction is a complex, multi-step process that requires the presence of a nicotinamide adenine dinucleotide (NAD<sup>+</sup>) cofactor and a divalent cation, typically cobalt (Co<sup>2+</sup>) or zinc (Zn<sup>2+</sup>), for activity.[5][10]

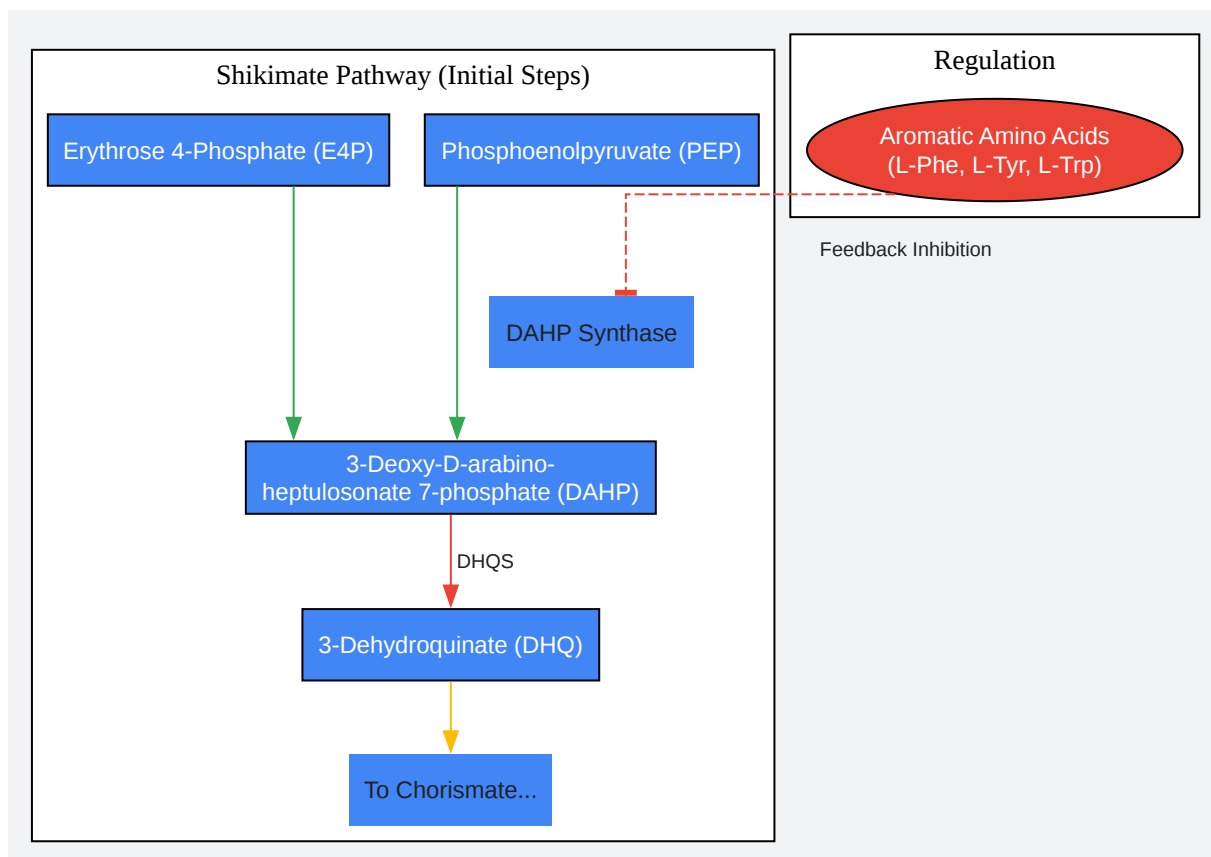
The catalytic mechanism involves five distinct chemical reactions:

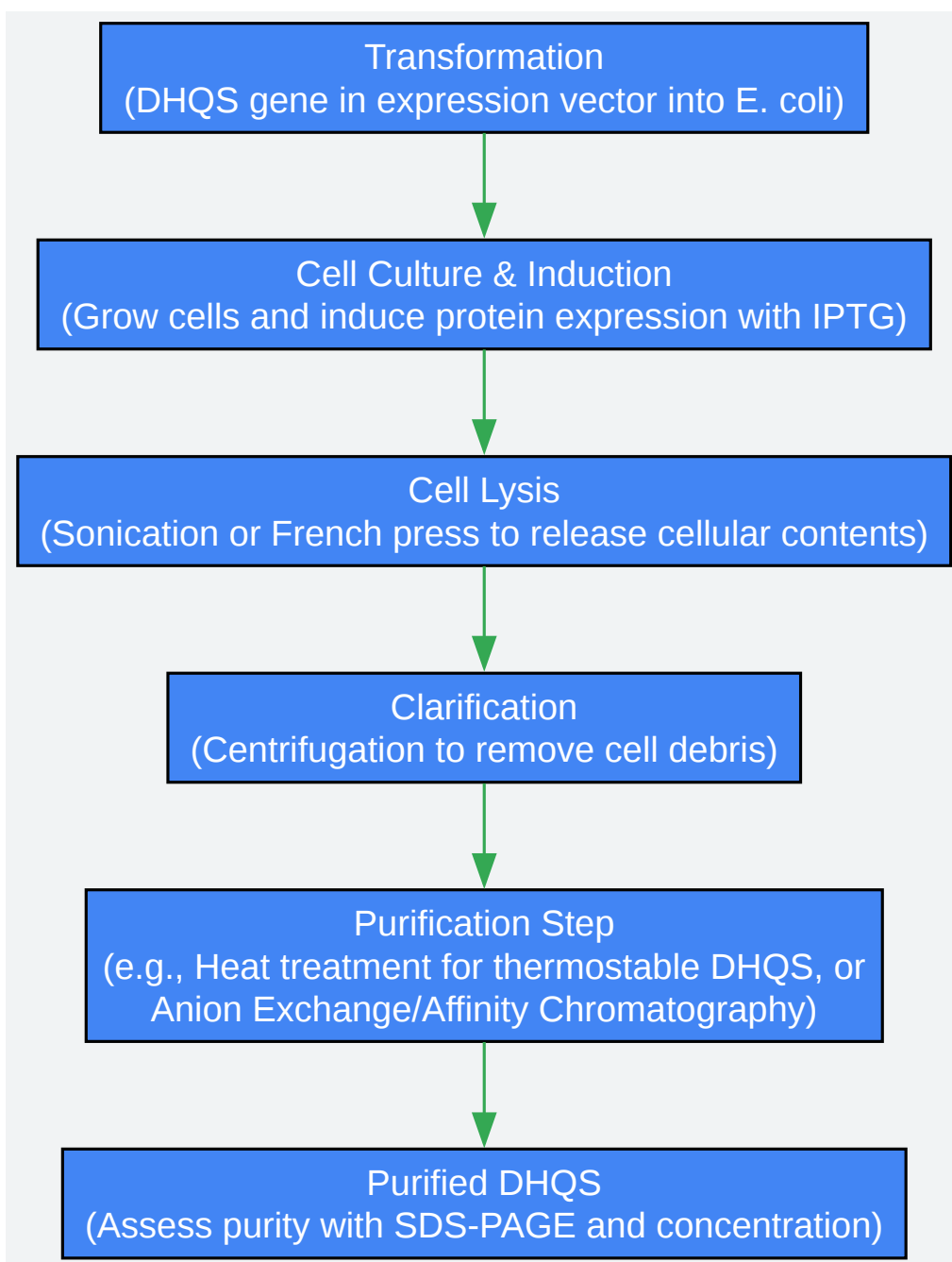
- Alcohol Oxidation: The C5 hydroxyl group of DAHP is oxidized by NAD<sup>+</sup>.
- Phosphate  $\beta$ -elimination: An inorganic phosphate is eliminated from the molecule.
- Carbonyl Reduction: The C5 carbonyl is reduced by the newly formed NADH.
- Ring Opening: The sugar ring is opened.
- Intramolecular Aldol Condensation: The molecule cyclizes to form the final product, **3-dehydroquinate**.[\[5\]](#)[\[8\]](#)

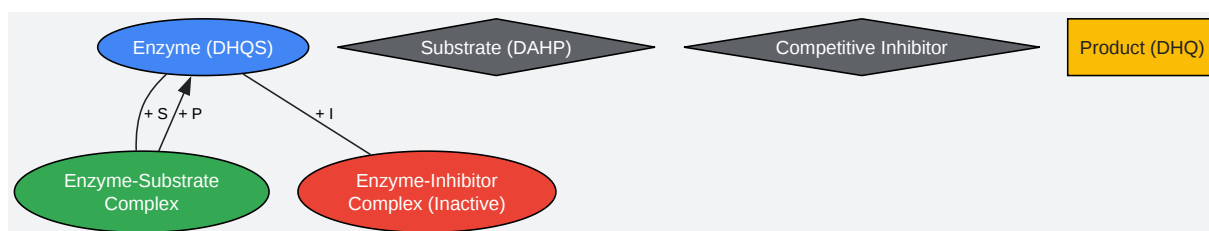
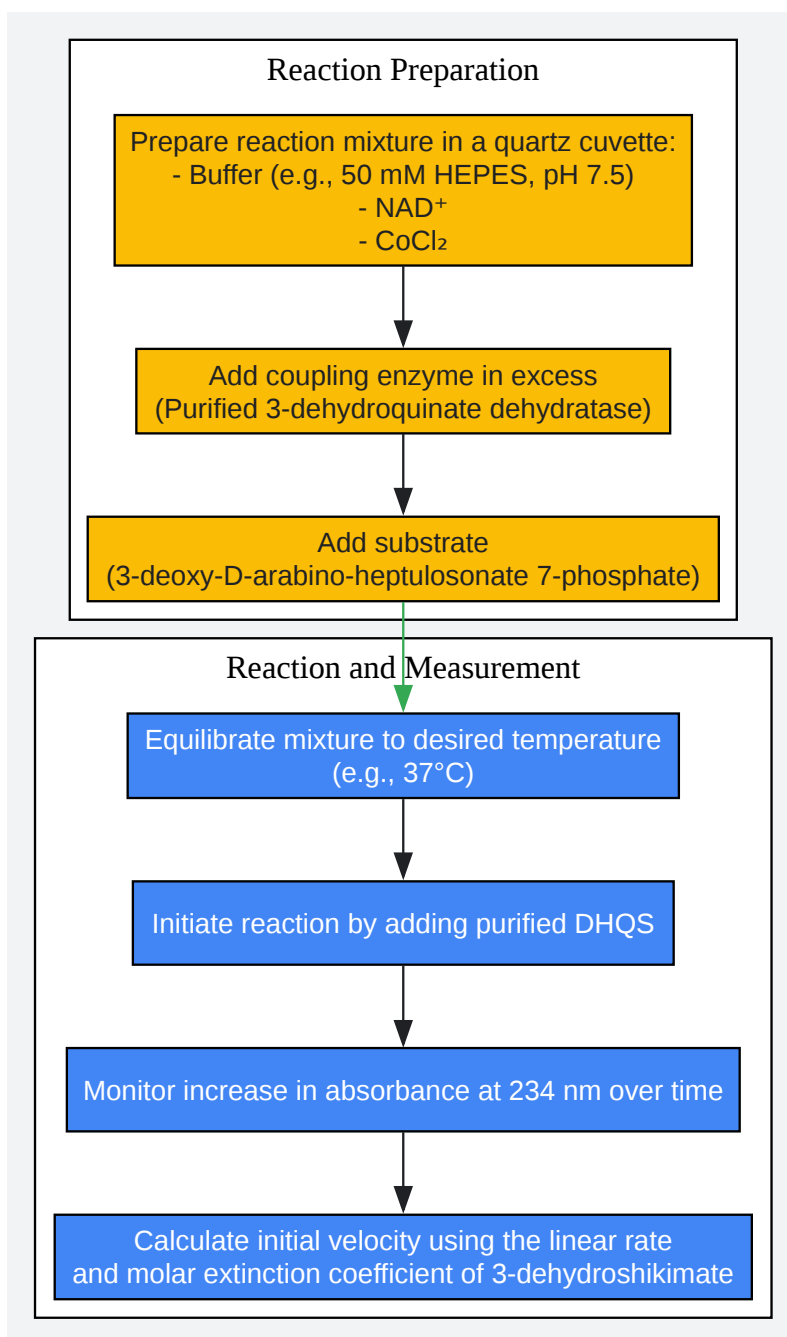
This intricate sequence of events occurring within one active site makes DHQS a subject of significant biochemical interest.[\[7\]](#)

## Regulation of the Shikimate Pathway

The overall flux through the shikimate pathway is primarily regulated at its first step, the synthesis of DAHP, which is catalyzed by DAHP synthase.[\[10\]](#) This initial enzyme is often subject to feedback inhibition by the final products of the pathway, the aromatic amino acids.[\[10\]](#) This ensures that the cell does not overproduce these essential compounds. While DHQS activity is intrinsically linked to the availability of its substrate, DAHP, direct allosteric regulation of DHQS by downstream products is not the primary control mechanism.[\[10\]](#)[\[11\]](#)







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